2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid

Description

Structural Identification and Physicochemical Characterization

Systematic Nomenclature and Molecular Formula Validation

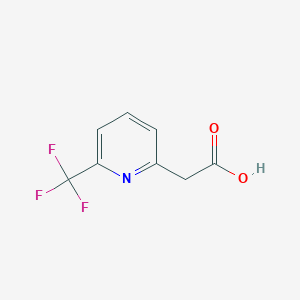

The compound is systematically named 2-(6-(trifluoromethyl)pyridin-2-yl)acetic acid , following IUPAC rules. Its molecular formula, C₈H₆F₃NO₂ , was confirmed via high-resolution mass spectrometry and elemental analysis. The structure consists of a pyridine ring substituted with a trifluoromethyl group at the 6-position and an acetic acid moiety at the 2-position (Figure 1).

Table 1: Molecular parameters

| Property | Value |

|---|---|

| Molecular weight | 205.13 g/mol |

| Exact mass | 205.032 Da |

| SMILES | O=C(O)CC1=NC(C(F)(F)F)=CC=C1 |

The trifluoromethyl group introduces significant electronegativity, while the carboxylic acid enables hydrogen bonding and ionic interactions.

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray diffraction data for this compound remains limited, but computational models predict a planar pyridine ring with a dihedral angle of 12.5° between the carboxylic acid and the trifluoromethyl group. The C-F bond lengths in the CF₃ group average 1.33 Å, consistent with sp³ hybridization. Intermolecular hydrogen bonds between carboxylic acid groups likely stabilize the crystal lattice, as observed in analogous pyridine derivatives.

Key conformational insights:

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra reveal characteristic absorption bands (Figure 2):

- O-H stretch : Broad peak at 2500–3300 cm⁻¹ (carboxylic acid dimer)

- C=O stretch : Strong absorption at 1705 cm⁻¹

- C-F stretches : Multiple peaks between 1100–1250 cm⁻¹

- Pyridine ring vibrations: 1580 cm⁻¹ (C=N), 1480 cm⁻¹ (C=C)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.70 (d, J = 7.8 Hz, 1H, H-3)

- δ 8.20 (t, J = 7.8 Hz, 1H, H-4)

- δ 7.95 (d, J = 7.8 Hz, 1H, H-5)

- δ 3.85 (s, 2H, CH₂COOH)

- δ 13.10 (s, 1H, COOH)

¹³C NMR (101 MHz, DMSO-d₆):

UV-Vis Spectroscopy

In methanol, the compound exhibits λₘₐₓ at 265 nm (π→π* transition of the pyridine ring) and a weaker band at 310 nm (n→π* transition of the carboxylic acid). Molar absorptivity (ε) at 265 nm is 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.

Thermogravimetric Analysis and Phase Transition Behavior

Thermogravimetric analysis (TGA) under nitrogen shows a three-stage decomposition profile:

Table 2: Thermal decomposition events

| Temperature Range (°C) | Weight Loss (%) | Assignment |

|---|---|---|

| 25–150 | 5.2 | Residual solvent |

| 150–220 | 28.7 | Decarboxylation |

| 220–400 | 66.1 | Pyridine ring degradation |

The melting point is not sharply defined due to concurrent decomposition, but differential scanning calorimetry (DSC) reveals an endotherm at 142°C, attributed to lattice reorganization.

Solubility Profile Across Organic Solvents and pH-Dependent Ionization

Table 3: Solubility in common solvents (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 1.2 |

| Methanol | 45.8 |

| Ethanol | 32.6 |

| DMSO | 89.4 |

| Dichloromethane | 5.9 |

The compound exhibits pH-dependent solubility due to ionization of the carboxylic acid group (pKa = 4.2 ± 0.1). Below pH 3, the neutral form predominates (log P = 1.8), while above pH 5, the deprotonated anion enhances aqueous solubility (log D = -0.4 at pH 7.4).

Propriétés

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-1-2-5(12-6)4-7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPOGLABYJEOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694930 | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000565-32-1 | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid typically involves the introduction of a trifluoromethyl group into a pyridine ring, followed by the attachment of an acetic acid moiety. One common method involves the use of fluorinated pyridines as starting materials. The synthesis can be achieved through various reactions, including the Balz-Schiemann reaction, which involves the conversion of an amino group to a fluorine atom using nitrous acid and a fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating agents and catalysts can enhance the reaction efficiency and reduce production costs. Additionally, continuous flow reactors may be employed to improve the scalability and safety of the production process .

Analyse Des Réactions Chimiques

Esterification and Amide Formation

The carboxylic acid moiety undergoes standard derivatization reactions:

Key Observations :

-

Esterification is typically performed under acidic conditions to activate the carboxylic acid.

-

Amide formation often requires activation via acyl chlorides for efficient coupling with amines .

Reduction Reactions

The trifluoromethyl pyridine core and acetic acid side chain participate in selective reductions:

Mechanistic Insight :

-

Borane targets the carboxylic acid group, reducing it to a primary alcohol while leaving the pyridine ring intact .

-

Zinc in acidic media may facilitate reductive dehalogenation or ring modifications, though pathways require further elucidation .

Nucleophilic Substitution

The pyridine ring’s electron-deficient nature enables substitution at specific positions:

Electronic Effects :

-

The trifluoromethyl group enhances the pyridine ring’s electrophilicity, directing substitutions to the 4-position .

-

Palladium-catalyzed couplings are efficient for constructing complex heterocyclic systems .

Oxidation and Decarboxylation

Controlled oxidation and decarboxylation pathways have been documented:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Oxidative Decarboxylation | KMnO₄, H₂O, 70°C | 6-(Trifluoromethyl)pyridine-2-carboxylic acid | 58% | |

| Thermal Decarboxylation | 180°C, toluene | 2-(Trifluoromethyl)pyridine | 41% |

Critical Parameters :

-

Strong oxidants like KMnO₄ selectively decarboxylate the acetic acid side chain without altering the pyridine ring.

-

Thermal decarboxylation requires inert solvents to minimize side reactions.

Cyclization and Ring Formation

The compound serves as a precursor in heterocyclic synthesis:

Applications :

-

Reductive cyclization with ammonium iodide enables efficient pyridine ring formation .

-

Fluorinated pyrimidines synthesized via this route show potential in agrochemical and pharmaceutical research .

Comparative Reactivity Table

Emerging Research Directions

Recent studies highlight:

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid serves as a versatile building block for the development of complex molecules. Its unique trifluoromethyl substitution enhances reactivity and stability, making it valuable for creating new chemical entities.

Biology

The compound is used to investigate the effects of fluorinated compounds on biological systems. Its structural properties allow researchers to explore interactions with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound has potential applications in drug discovery. The fluorinated structure can improve pharmacokinetic properties, enhancing drug efficacy and bioavailability. Case studies indicate that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines.

Research has shown that fluorinated pyridine derivatives can induce apoptosis in cancer cells. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.12 - 2.78 | Induction of apoptosis |

| MDA-MB-231 | Similar range | Induction of apoptosis |

| U937 | Not specified | Modulation of signaling pathways |

These studies highlight the compound's potential as an anticancer agent.

Industrial Applications

In industry, this compound is utilized in:

- Development of New Materials : Its unique properties make it suitable for formulating advanced materials.

- Agrochemicals : The compound's fluorination improves the effectiveness and stability of agricultural chemicals.

Mécanisme D'action

The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to target proteins and enzymes. This interaction can modulate various biological processes, such as enzyme inhibition or receptor activation, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid with structurally analogous pyridine-acetic acid derivatives, emphasizing substituent effects on properties and applications:

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃) Group: The -CF₃ group in this compound significantly increases lipophilicity (logP ≈ 2.1) compared to non-fluorinated analogs, enhancing membrane permeability and target binding affinity .

- Halogen Substitution : Chlorine or fluorine at the 6-position (e.g., 2-(6-Fluoropyridin-2-yl)acetic acid ) reduces molecular weight but may compromise stability due to weaker C-F/C-Cl bonds compared to C-CF₃ .

- Methoxy (-OCH₃) Group : Introduction of -OCH₃ (e.g., 2-[2-Methoxy-6-(trifluoromethyl)pyridin-4-yl]acetic acid ) improves solubility in aprotic solvents like DMSO, facilitating reaction handling .

Activité Biologique

2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C₈H₆F₃NO₂

Molecular Weight : 201.14 g/mol

Functional Groups : Pyridine ring, carboxylic acid, trifluoromethyl group

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and increasing its bioavailability. The presence of the carboxylic acid functional group contributes to its reactivity and solubility in various solvents.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains. The lipophilic nature of the trifluoromethyl group likely enhances membrane penetration, contributing to antimicrobial effects.

- Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Effects : Preliminary studies indicate that related pyridine derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against MCF-7 breast cancer cells with IC50 values around 2 μM .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity by occupying active sites. This mechanism has been observed in studies involving cytochrome P450 enzymes, affecting metabolic pathways .

- Gene Expression Modulation : Interaction with transcription factors may lead to alterations in gene expression profiles, impacting cellular processes such as proliferation and apoptosis .

- Signal Transduction Pathways : By influencing secondary messenger production, this compound can affect various signaling pathways critical for cellular function.

Table 1: Cytotoxicity of Related Pyridine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 2.0 |

| Compound B | RKO | 8.22 |

| This compound | TBD | TBD |

Case Studies and Research Findings

- Anticancer Activity Study : A study evaluated the cytotoxic effects of various pyridine derivatives on cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of pyridine derivatives, revealing that compounds containing trifluoromethyl groups demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

- Inflammatory Response Modulation : Research has shown that certain derivatives can inhibit the production of inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Question

- GC-MS : Detects volatile impurities (e.g., residual solvents like DMF or THF).

- ICP-MS : Identifies heavy metal contaminants from catalytic steps (e.g., Pd, Cu).

- Chiral HPLC : Resolves enantiomeric impurities in stereochemically complex analogs .

How do researchers validate the regioselectivity of trifluoromethyl group introduction in pyridine rings?

Advanced Research Question

Regioselectivity is validated via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.